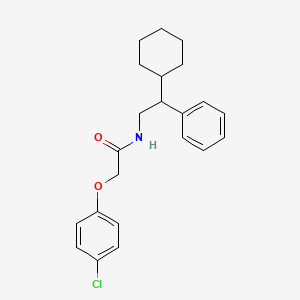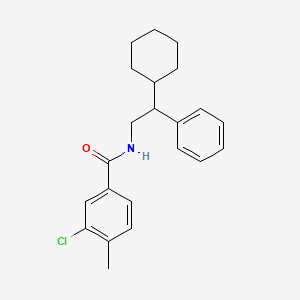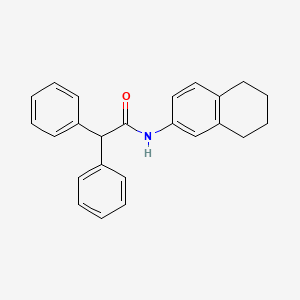![molecular formula C24H24N2O4 B4327554 ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)
ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate
Vue d'ensemble
Description
Ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate, also known as DPhA-EC, is a carbamate derivative that has been used in scientific research for its biochemical and physiological effects. The compound is synthesized through a multi-step process and has been found to have potential applications in cancer therapy and drug delivery systems.
Applications De Recherche Scientifique
Ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has been found to have potential applications in cancer therapy and drug delivery systems. Studies have shown that ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has been used as a carrier for drug delivery systems due to its ability to cross the blood-brain barrier and target specific cells.
Mécanisme D'action
The mechanism of action of ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate involves the inhibition of various signaling pathways involved in cancer cell growth and survival. ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has been found to inhibit the Akt/mTOR and NF-κB signaling pathways, which are involved in cell proliferation and survival. Additionally, ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and physiological effects:
ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has been found to have various biochemical and physiological effects. Studies have shown that ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. Additionally, ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has been found to have antioxidant properties and can scavenge free radicals. ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate in lab experiments is its ability to cross the blood-brain barrier and target specific cells. Additionally, ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has been found to have low toxicity and can be used at high concentrations without causing significant damage to cells. However, one of the limitations of using ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate in scientific research. One potential direction is the development of ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate as a therapeutic agent for cancer treatment. Additionally, ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate can be further studied as a carrier for drug delivery systems, particularly for targeting brain tumors. Further research can also be conducted on the biochemical and physiological effects of ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate to better understand its potential applications.
Propriétés
IUPAC Name |
ethyl N-[4-[(2,2-diphenylacetyl)amino]-2-methoxyphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-30-24(28)26-20-15-14-19(16-21(20)29-2)25-23(27)22(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16,22H,3H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKFPIHECWCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,4-dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine](/img/structure/B4327474.png)
![6-methoxy-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B4327477.png)
![2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)



![N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B4327516.png)
![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4327532.png)
![ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B4327533.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)
